molecular formula C20H16ClN3OS B2775944 N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-15-3

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2775944
CAS RN: 897459-15-3
M. Wt: 381.88
InChI Key: IRZZHVUCKQQCBI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs and works by targeting the altered metabolism of cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have underscored the potential of compounds closely related to N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, focusing on their antitumor and anticancer activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. The study highlighted the considerable anticancer activity of certain compounds against specific cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). Similarly, Sraa Abu-Melha (2021) explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating potent cytotoxic results against breast cancer in comparison to other derivatives (Sraa Abu-Melha, 2021).

Antituberculosis Activity

The search for effective treatments against tuberculosis has also benefited from the study of N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide and its derivatives. N. Ulusoy (2002) synthesized N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides and evaluated them for antituberculosis activity, revealing compounds with notable inhibitory effects against Mycobacterium tuberculosis (N. Ulusoy, 2002).

Antimicrobial Activity

Additionally, the antimicrobial potential of benzimidazole and thiazole derivatives has been explored. Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole-based derivatives and evaluated their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA), with some derivatives showing significant potency (S. Chaudhari, P. N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-13-26-20-23-18(12-24(17)20)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZHVUCKQQCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

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